molecular formula C8H7FN2S B3240171 4-Fluoro-6-(methylthio)-1H-indazole CAS No. 1428234-74-5

4-Fluoro-6-(methylthio)-1H-indazole

Cat. No. B3240171
CAS RN: 1428234-74-5
M. Wt: 182.22 g/mol
InChI Key: JMBHUZWPTZHEGE-UHFFFAOYSA-N
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Description

Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring . The specific compound you mentioned, “4-Fluoro-6-(methylthio)-1H-indazole”, would have a fluorine atom attached at the 4-position and a methylthio group at the 6-position of the indazole ring.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a fluorine atom and a methylthio group on the indazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure . These properties would need to be measured experimentally for “this compound”.

Scientific Research Applications

Chemical and Biological Activities

4-Fluoro-6-(methylthio)-1H-indazole is part of the indazole compound family, a group of heterocyclic moieties with a wide variety of biological activities. The indazole scaffold is of great pharmacological importance, forming the basic structure for many compounds with potential therapeutic value. These derivatives have been found to possess promising anticancer and anti-inflammatory activities, among others, and have applications in disorders involving protein kinases and neurodegeneration. The mechanism of action of these compounds can lead to new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Indazole derivatives exhibit a range of activities, including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drugs. This diversity underscores the importance of indazoles and their derivatives in pharmaceutical research and development (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Applications in Drug Development

Recent strategies in transition-metal-catalyzed sequential C–H activation/annulation have spotlighted the synthesis of functionalized indazole derivatives. This approach allows for the construction of indazoles with enhanced medicinal applicability, functional flexibility, and structural complexity, showing the relevance of such methodologies in creating novel compounds for pharmaceutical use (Shiri, Roosta, Dehaen, & Amani, 2022).

Additionally, indazole derivatives have been identified as promising anti-tumor agents. Research efforts to develop these compounds as inhibitors of various biological targets have shown significant anti-tumor activities, demonstrating the potential of indazole derivatives in cancer treatment (Wan, He, Li, & Tang, 2019).

Environmental and Green Chemistry

The application of indazole derivatives extends beyond pharmacology into areas such as green chemistry. For instance, fluoroalkylation reactions in aqueous media, including those involving indazole derivatives, highlight the progress towards more environmentally friendly methods of incorporating fluorinated groups into molecules. This approach aligns with the growing emphasis on sustainable and mild reaction conditions in organic synthesis (Song, Han, Zhao, & Zhang, 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Specific safety data for “4-Fluoro-6-(methylthio)-1H-indazole” would need to be determined through testing.

Future Directions

The future directions for research on “4-Fluoro-6-(methylthio)-1H-indazole” could include exploring its potential uses in pharmaceuticals or other applications, studying its reactivity and stability, and developing more efficient methods for its synthesis .

properties

IUPAC Name

4-fluoro-6-methylsulfanyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBHUZWPTZHEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=NN2)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287443
Record name 1H-Indazole, 4-fluoro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428234-74-5
Record name 1H-Indazole, 4-fluoro-6-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428234-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 4-fluoro-6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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